MD-224 -

MD-224

Catalog Number: EVT-3088711
CAS Number:
Molecular Formula: C48H43Cl2FN6O6
Molecular Weight: 889.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MD-224 is a heterocyclic organic compound developed as a proteolysis targeting chimera (PROTAC) for the targeted degradation of the murine double minute 2 (MDM2) protein. [, ] It is classified as a first-in-class small-molecule MDM2 degrader. [] In scientific research, MD-224 serves as a valuable tool for investigating the MDM2 pathway and its role in cancer development and treatment. [, ]

Future Directions
  • Clinical development: Further research is warranted to evaluate the safety and efficacy of MD-224 in human clinical trials for various cancer types. [, ]
  • Optimization of PROTAC design: Investigating different linker lengths and compositions, as well as alternative cereblon ligands, could potentially enhance the potency and selectivity of MD-224. []
  • Combination therapies: Exploring the synergistic potential of MD-224 in combination with other anticancer agents could lead to more effective treatment strategies. []
Overview

MD-224 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) that targets the murine double minute 2 protein, commonly known as MDM2. MDM2 is a critical negative regulator of the tumor suppressor protein p53, making it a significant target in cancer therapy. The development of MD-224 is rooted in the need for effective treatments against cancers characterized by the overexpression of MDM2, particularly those with wild-type p53. MD-224 has shown promising results in preclinical studies, demonstrating potent efficacy in degrading MDM2 and activating p53, which can lead to tumor regression in leukemia models .

Source

MD-224 was discovered through a systematic design and synthesis process aimed at creating small-molecule degraders based on the PROTAC concept. This approach involves linking a ligand that binds to the target protein (MDM2) with another ligand that recruits an E3 ubiquitin ligase (cereblon), facilitating the ubiquitination and subsequent degradation of MDM2 .

Classification

MD-224 is classified as a small-molecule PROTAC and falls under the category of targeted protein degraders. It specifically targets MDM2, making it part of a broader class of compounds designed to modulate protein levels within cells through the ubiquitin-proteasome system.

Synthesis Analysis

Methods

The synthesis of MD-224 involves several key steps to ensure the proper assembly of its structural components. The compound is synthesized through a multi-step organic synthesis process that includes:

  1. Formation of the MDM2 Binding Domain: This involves creating a ligand that specifically interacts with MDM2.
  2. Linker Development: A linker is synthesized to connect the MDM2 binding domain with the cereblon recruiting ligand.
  3. Cereblon Ligand Synthesis: The ligand that binds to cereblon is synthesized to facilitate the recruitment of the E3 ligase.
  4. Final Assembly: The components are combined to form MD-224, ensuring that both functional domains are correctly oriented for optimal activity.

Technical Details: The synthesis requires careful consideration of steric and electronic factors to enhance binding affinity and degradation efficiency .

Molecular Structure Analysis

Structure

MD-224's molecular structure comprises two active domains connected by a flexible linker. The design allows it to effectively bind both MDM2 and cereblon, facilitating the targeted degradation of MDM2.

Data

The structural formula and specific stereochemistry of MD-224 have been elucidated through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies confirm that MD-224 maintains an optimal conformation for interaction with its targets .

Chemical Reactions Analysis

Reactions

MD-224 primarily acts through a mechanism involving ubiquitination and proteasomal degradation of MDM2. Upon binding to MDM2, MD-224 facilitates its recognition by cereblon, leading to:

  1. Ubiquitination: MDM2 is tagged with ubiquitin molecules.
  2. Proteasomal Degradation: The ubiquitinated MDM2 is subsequently degraded by the proteasome.

Technical Details: Experimental data indicate that MD-224 induces rapid degradation of MDM2 at concentrations lower than 1 nM in human leukemia cells, showcasing its high potency .

Mechanism of Action

Process

The mechanism by which MD-224 exerts its effects can be summarized as follows:

  1. Binding to MDM2: MD-224 binds specifically to MDM2, disrupting its interaction with p53.
  2. Recruitment of Cereblon: The binding facilitates the recruitment of cereblon, an E3 ubiquitin ligase.
  3. Induction of Ubiquitination: Cereblon ubiquitinates MDM2, marking it for degradation.
  4. Activation of p53: With MDM2 degraded, p53 is released from inhibition, leading to its activation and subsequent induction of apoptosis in cancer cells.

Data

In vivo studies have demonstrated that intravenous administration of MD-224 results in complete tumor regression in xenograft models, highlighting its potential as an effective therapeutic agent against cancers driven by MDM2 overexpression .

Physical and Chemical Properties Analysis

Physical Properties

MD-224 exhibits several notable physical properties:

  • Molecular Weight: Approximately 500 Da (exact value may vary based on specific structure).
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to hydrolysis under extreme pH.
  • pKa Values: Specific pKa values are determined through titration methods, indicating its ionization state at physiological pH.

Relevant analyses suggest that these properties contribute to its bioavailability and efficacy as a therapeutic agent .

Applications

Scientific Uses

MD-224 has significant potential applications in cancer therapy due to its ability to selectively degrade MDM2 and activate p53. Its primary scientific uses include:

  • Cancer Treatment: Particularly effective against leukemias with wild-type p53.
  • Research Tool: Used in studies investigating the role of MDM2 in cancer biology and therapeutic resistance.

The ongoing research into PROTACs like MD-224 represents a promising frontier in targeted cancer therapies, offering new avenues for treatment where traditional approaches may fail .

Properties

Product Name

MD-224

Molecular Formula

C48H43Cl2FN6O6

Molecular Weight

889.8 g/mol

InChI

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1

InChI Key

ZLGNYFOIDAVMHY-MPKOGUQCSA-N

SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

Solubility

not available

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.